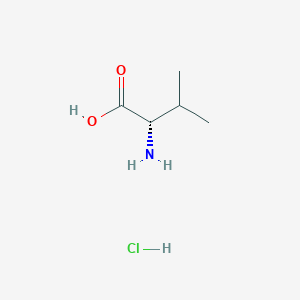

L-Valine hydrochloride

Description

Historical Context of L-Valine Derivative Synthesis and Application in Research

The journey of L-valine derivatives in research is a story of continuous innovation, building upon early synthetic achievements to unlock a vast array of applications.

Early Syntheses and Characterization of L-Valine Derivatives (e.g., L-Valine methyl ester hydrochloride in the 1950s)

The mid-20th century marked a significant period for the chemical synthesis and characterization of amino acid derivatives. L-valine, first isolated from casein in 1901 by Hermann Emil Fischer, became a subject of intense synthetic interest. wikipedia.org Among its various derivatives, L-valine methyl ester hydrochloride was first synthesized in the 1950s as part of the broader exploration into amino acid derivatives. guidechem.com These early syntheses were crucial for providing researchers with well-defined, chirally pure building blocks. The preparation of such derivatives, often involving the esterification of the carboxylic acid group and the protection of the amino group as a hydrochloride salt, was a fundamental step that enabled their use in more complex synthetic procedures. google.comnih.gov

Evolution of Research Applications of L-Valine Derivatives

The availability of L-valine derivatives, such as L-valine methyl ester hydrochloride, catalyzed a significant evolution in their research applications. Initially, their primary use was in peptide synthesis. guidechem.com The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s revolutionized the field, and L-valine derivatives were integral to the stepwise assembly of peptide chains. peptide.comnih.govwikipedia.org This methodology allowed for the creation of numerous peptides for research and therapeutic purposes.

Beyond peptide synthesis, the application of L-valine derivatives expanded into the pharmaceutical industry, where they serve as crucial intermediates and chiral building blocks for a wide range of drugs. guidechem.comontosight.ai Their incorporation into drug molecules can influence pharmacological properties. The evolution of their use is also evident in the development of novel bioactive compounds, where the valine scaffold is modified to create molecules with potential therapeutic activities.

Stereochemical Significance of L-Valine in Hydrochloride Form for Specific Research Applications

The specific three-dimensional arrangement of atoms in L-valine hydrochloride is fundamental to its utility in research, particularly in biological and stereoselective chemical systems.

L-Valine as an L-Enantiomer and its Role in Biological Systems

L-valine is the naturally occurring enantiomer and one of the 20 proteinogenic amino acids, meaning it is incorporated into proteins during translation. wikipedia.orgnih.gov Its L-configuration is essential for the proper folding and function of proteins. The hydrochloride salt form of L-valine and its derivatives helps to improve their solubility and stability for use in aqueous biological systems and as precursors in various synthetic pathways. In biological systems, L-valine is a branched-chain amino acid (BCAA) that plays a role in metabolic pathways and is a precursor in the biosynthesis of other important molecules, such as penicillin. nih.gov

Implications of Chirality in Asymmetric Synthesis and Catalysis Research

The defined stereochemistry of this compound makes it a valuable component of the "chiral pool," which consists of readily available, enantiomerically pure compounds that can be used as starting materials for the synthesis of complex chiral molecules. mdpi.combaranlab.orgsciencenet.cnresearchgate.net This has profound implications for asymmetric synthesis, where the goal is to create a specific enantiomer of a chiral product.

L-valine and its derivatives, including the hydrochloride salts, have been extensively used as chiral auxiliaries and ligands in a variety of asymmetric reactions. These include the asymmetric aldol (B89426) reaction, where they can catalyze the formation of chiral β-hydroxy carbonyl compounds with high enantioselectivity. researchgate.netresearchgate.netwhiterose.ac.ukrsc.org They have also found application in asymmetric Michael additions, facilitating the stereocontrolled formation of carbon-carbon bonds. rug.nlmdpi.commdpi.com The development of catalysts derived from L-valine has been a significant area of research, with applications in reactions like the Henry reaction, leading to the synthesis of chiral nitro aldols. medcraveonline.com

Current Research Landscape and Emerging Trends for this compound

The utility of this compound in research continues to expand into new and exciting areas, driven by advances in biotechnology and materials science.

One of the prominent emerging trends is in the field of metabolic engineering. Researchers are actively working on engineering microorganisms like Escherichia coli and Corynebacterium glutamicum for the enhanced production of L-valine. pnas.orgpnas.orgnih.govkaist.ac.krsemanticscholar.orgresearchgate.netnih.gov This involves the genetic modification of metabolic pathways to increase the yield and productivity of L-valine, which has significant industrial applications.

Another area of burgeoning research is the use of this compound in the synthesis of novel materials with unique properties. For instance, single crystals of this compound and its complexes are being investigated for their nonlinear optical (NLO) properties. worldscientific.comnih.govresearchgate.networldscientific.comiaea.org These materials have the potential for applications in optoelectronics and photonics. Furthermore, L-valine derivatives are being explored in the creation of novel biomaterials, such as hydrogels and drug delivery systems. researchgate.net The development of L-valine-based nanocatalysts is another active research front, offering green and recoverable catalytic systems for organic synthesis. researchgate.net

Interactive Data Table: Properties of L-Valine Derivatives

| Compound Name | Molecular Formula | Key Research Application |

| This compound | C5H12ClNO2 | Starting material, chiral pool |

| L-Valine methyl ester hydrochloride | C6H14ClNO2 | Peptide synthesis, chiral auxiliary |

| L-Valine L-valinium hydrochloride | C10H23N2O4Cl | Nonlinear optical materials |

| L-Valine zinc hydrochloride | C5H12Cl2NO2Zn | Nonlinear optical materials |

Overview of Key Research Areas

The application of this compound and its esters, such as the methyl and ethyl esters, is widespread across several key research domains, including peptide synthesis, protein engineering, and pharmaceutical development. chemimpex.comscientificlabs.co.uksigmaaldrich.com

Peptide Synthesis: this compound and its derivatives are fundamental building blocks in the synthesis of peptides. chemimpex.comchemimpex.comchemimpex.com The incorporation of the valine residue can significantly influence the structure, and consequently the function, of the resulting peptide. In both solid-phase and solution-phase peptide synthesis, these compounds are essential for creating custom peptide sequences used to study protein-protein interactions, enzyme mechanisms, and to develop new therapeutic agents. sigmaaldrich.com The use of L-valine esters, for instance, facilitates the coupling reactions that form the peptide bonds.

Pharmaceutical Development: this compound serves as a vital intermediate in the synthesis of various pharmaceutical compounds. ontosight.aichemimpex.com Its structural framework is incorporated into the development of drugs targeting a range of conditions. For instance, derivatives of L-valine are used in the creation of molecules with potential applications in treating metabolic disorders and neurological conditions. chemimpex.com Recent research has also explored the use of L-valine modified nanomicelles as a drug delivery system to overcome biological barriers, such as the ocular surface, highlighting its role in enhancing drug bioavailability and efficacy. mdpi.com

Detailed Research Findings

| Research Area | Key Finding | Reference |

| Peptide Synthesis | L-valine methyl ester hydrochloride is a key building block for creating modified peptides with improved pharmacokinetic properties. | |

| Protein Engineering | The hydrophobic nature of valine's side chain is leveraged to enhance the folding and stability of engineered proteins and biopharmaceuticals. | |

| Pharmaceutical Development | L-valine-modified nanomicelles have been shown to prolong drug retention time and enhance drug delivery to deeper layers of the cornea in rabbit models. | mdpi.com |

| Biochemical Research | Treatment of C2C12 skeletal muscle cells with L-valine led to increased expression of genes related to mitochondrial function and improved mitochondrial respiration. | nih.gov |

| Drug Delivery | An L-valine-modified nanomicelle system demonstrated the ability to increase drug uptake in human corneal epithelial cells through multiple endocytosis pathways. | mdpi.com |

Identification of Research Gaps and Future Directions

Despite the extensive use of this compound in research, several areas warrant further investigation to unlock its full potential.

Research Gaps:

Mechanism of Action in Neurological Disorders: While L-valine derivatives are being explored for neurological conditions, the precise molecular mechanisms by which they exert their effects on neurotransmitter pathways remain to be fully elucidated.

Targeted Drug Delivery Optimization: The development of L-valine-based drug delivery systems is promising, but more research is needed to optimize targeting efficiency to specific cells or tissues and to understand the long-term biocompatibility and degradation of these nanocarriers. mdpi.com

Role in Complex Metabolic Diseases: The association between elevated L-valine levels and an increased risk of type 2 diabetes has been observed. However, the causal relationship and the underlying mechanisms, including the interplay with oxidative stress and other metabolic pathways, require more in-depth investigation. dovepress.com

Full Potential in Materials Science: While non-natural valine derivatives are being explored for novel polymeric materials, this area of research is still in its early stages. A deeper understanding of how the structure of valine can be manipulated to create polymers with specific physical and chemical properties is needed.

Future Directions:

Advanced Peptide and Protein Design: Future research will likely focus on using computational modeling and synthetic biology to design novel peptides and proteins incorporating L-valine and its analogs with highly specific functions for therapeutic and industrial applications.

Personalized Medicine: Investigating the genetic and metabolic factors that influence individual responses to L-valine could lead to personalized nutritional and therapeutic strategies, particularly for metabolic diseases.

Smart Biomaterials: There is an opportunity to develop "smart" biomaterials based on L-valine that can respond to specific biological cues for applications in tissue engineering and controlled drug release.

Enhanced Biocatalysis: Engineering enzymes with improved activity and stability by incorporating L-valine at key positions will continue to be a significant area of research for developing more efficient industrial processes. This includes the production of L-valine itself through metabolically engineered microorganisms. plos.orgresearchgate.netnih.gov

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-3-methylbutanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H,7,8);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JETBVOLWZWPMKR-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30938605 | |

| Record name | Valine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17498-50-9 | |

| Record name | L-Valine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17498-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017498509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Valine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30938605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-valine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.717 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations of L Valine Hydrochloride

Controlled Synthesis of L-Valine Hydrochloride and its Esters

The controlled synthesis of this compound and its various ester derivatives is fundamental to its application in advanced chemical and pharmaceutical research. These synthetic methods are designed to produce high-purity compounds necessary for specific applications, such as peptide synthesis, development of chiral catalysts, and as intermediates for pharmacologically active molecules. The primary methods involve the esterification of the carboxylic acid group of L-valine, most commonly yielding the methyl or ethyl ester hydrochloride salt.

Fischer Esterification Protocols for L-Valine Methyl Ester Hydrochloride Synthesis

The Fischer-Speier esterification is a classic and widely utilized method for converting carboxylic acids to esters using an alcohol in the presence of an acid catalyst. masterorganicchemistry.com For the synthesis of L-Valine Methyl Ester Hydrochloride, this protocol is adapted to use methanol (B129727) as the alcohol and a strong acid source, which not only catalyzes the reaction but also forms the desired hydrochloride salt.

In a prevalent industrial and laboratory-scale method, thionyl chloride (SOCl₂) serves a dual role as both a catalyst and a source of hydrochloric acid (HCl). The reaction mechanism proceeds through a nucleophilic acyl substitution pathway. libretexts.org

In Situ HCl Generation : Thionyl chloride reacts with the excess methanol to generate HCl and other byproducts. The HCl then protonates the carbonyl oxygen of L-valine, significantly increasing the electrophilicity of the carbonyl carbon. chemistrysteps.com

Nucleophilic Attack : A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate. libretexts.org

Proton Transfer : A proton is transferred from the newly added methoxy (B1213986) group to one of the hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com

Elimination : The tetrahedral intermediate collapses, eliminating a molecule of water and forming the protonated ester. masterorganicchemistry.com

Salt Formation : The amino group of the L-valine ester remains protonated by the excess HCl in the medium, yielding the final product, L-Valine Methyl Ester Hydrochloride.

The stoichiometry of the reactants is critical for driving the reaction equilibrium towards the product and achieving high yields. The molar ratio is optimized to ensure the complete conversion of L-valine while minimizing side reactions. guidechem.com

Table 1: Optimized Stoichiometry for L-Valine Methyl Ester Hydrochloride Synthesis

| Reactant | Molar Ratio (n) | Purpose |

| L-Valine | 1.0 | Limiting Reagent |

| Thionyl Chloride (SOCl₂) | 1.0–1.5 | Catalyst and HCl Source guidechem.comgoogle.com |

| Anhydrous Methanol | 20–21 | Reactant and Solvent guidechem.comgoogle.com |

Precise control over reaction conditions is essential to maximize yield and purity, primarily by preventing exothermic runaway and degradation of the product. The synthesis is typically carried out in multiple stages, each with specific parameters.

Initial Cooling : The reaction vessel containing anhydrous methanol is first chilled to between -8°C and -10°C using an ice-salt bath. guidechem.comgoogle.com

Reagent Addition : Thionyl chloride is added dropwise to the cooled methanol, ensuring the temperature does not exceed 0°C to control the exothermic reaction. patsnap.com This is followed by the gradual addition of L-valine under continued cooling. google.com

Stirring : The mixture is stirred at room temperature for approximately 2.5 to 3.5 hours to allow for the initial reaction to proceed. google.com

Reflux : The temperature is then elevated to reflux at 60–70°C for 7 to 9 hours to drive the esterification to completion. guidechem.comgoogle.com

Table 2: Optimized Process Parameters for Fischer Esterification

| Parameter | Optimal Range | Rationale |

| Initial Temperature | -8°C to -10°C | Controls initial exothermic reaction of SOCl₂ with methanol. guidechem.comgoogle.com |

| SOCl₂ Addition Rate | ≤0.5 mL/min | Prevents exothermic runaway (ΔT < 5°C). |

| Stirring Duration (Room Temp) | 2.5–3.5 hours | Allows for complete mixing and initial reaction phase. google.com |

| Reflux Temperature | 60–70°C | Ensures reaction completion. google.com |

| Reflux Duration | 7–9 hours | Balances conversion rate against potential product degradation. google.com |

After the reaction is complete, the crude product must be purified. The initial step involves removing excess methanol and unreacted SOCl₂ via vacuum distillation. guidechem.com The resulting residue is then subjected to crystallization. Cooling the residue to between 0–5°C often triggers the initial crystallization. For higher purity, recrystallization is performed using a solvent mixture, commonly anhydrous methanol and diethyl ether, which effectively removes residual HCl and by-products. guidechem.com A combination of ethanol (B145695) and ether is also used for crystallization. These purification steps are crucial for achieving the high purity (98.5–99%) required for pharmaceutical and research applications.

Alternative Synthesis Routes for L-Valine Ester Hydrochlorides (e.g., using chlorotrimethylsilane)

An alternative to the thionyl chloride method involves the use of chlorotrimethylsilane (B32843) (TMSCl) in an appropriate alcohol. nih.gov This method is often preferred in laboratory settings as it avoids the use of the highly corrosive and hazardous SOCl₂. The general procedure involves reacting L-valine with an alcohol (such as methanol or ethanol) in the presence of TMSCl. nih.govnih.gov

The reaction mechanism involves the in-situ formation of silyl (B83357) esters and HCl from the reaction of TMSCl with the alcohol. The HCl then catalyzes the esterification. This method has been successfully used to prepare a series of L-valine alkyl ester hydrochlorides with alkyl chains ranging from C2 to C6. rsc.org The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 25°C to 60°C) for an extended period (12 to 48 hours). google.com Purification involves washing with solvents like diethyl ether to remove by-products such as hexamethyldisilane, followed by recrystallization. rsc.orggoogle.com Yields for this method are generally high, reported in the range of 76–95%. rsc.org

Table 3: Comparison of Synthetic Routes for L-Valine Ester Hydrochlorides

| Feature | Fischer Esterification (SOCl₂ Method) | Chlorotrimethylsilane (TMSCl) Method |

| Primary Reagents | L-Valine, Methanol, SOCl₂ | L-Valine, Alcohol, TMSCl nih.gov |

| Reaction Temperature | -10°C to 70°C (multi-stage) google.com | 25°C to 60°C google.com |

| Reaction Time | ~10–14 hours google.com | 12–48 hours google.com |

| Reported Yield | 60–65% (specific patent) google.com; generally high on industrial scale | 76–95% rsc.org |

| Key Advantages | Well-established for industrial scale, cost-effective. | Avoids corrosive SOCl₂, milder conditions. |

| Key Disadvantages | Use of hazardous SOCl₂, requires strict temperature control. | Longer reaction times, removal of silyl by-products. rsc.org |

Synthesis of Specific this compound Derivatives for Targeted Research

This compound and its esters are valuable chiral building blocks for synthesizing more complex molecules for specific research purposes. Their utility spans pharmaceutical drug development, materials science, and asymmetric catalysis.

Pharmaceutical Intermediates : L-Valine methyl ester hydrochloride is a key intermediate in the synthesis of antiviral drugs like Valacyclovir, which is the L-valine ester prodrug of Acyclovir. guidechem.comlookchem.com It is also used in the synthesis of the antihypertensive drug Valsartan. guidechem.compatsnap.com

Peptide Synthesis : The compound is used in the synthesis of N-ferrocenoyl peptide derivatives. These organometallic-peptide conjugates are investigated for their unique electrochemical properties and potential as anion sensors. dcu.ie

Prodrug Development : Researchers have conjugated L-valine alkyl esters with drugs like ibuprofen (B1674241) to enhance their solubility and skin permeation. nih.govrsc.org The synthesis first involves creating the L-valine alkyl ester hydrochloride, which is then neutralized and conjugated with the parent drug. nih.govrsc.org

Chiral Ligands and Catalysis : Chiral azomethines have been prepared through the reaction of L-valine methyl ester hydrochloride with substituted benzaldehydes. researchgate.net Additionally, it has been used to synthesize novel chiral tetradentate ligands for use in mass spectrometry to evaluate enantioselectivity. frontiersin.org

Bioactive Compound Synthesis : Novel N-acyl-α-amino acid derivatives have been synthesized starting from L-valine. For instance, N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine was prepared via a Schotten–Baumann reaction between L-valine and a custom benzoyl chloride, with the this compound being a plausible starting point for the ester derivatives in the synthetic scheme. mdpi.com

These examples highlight how the fundamental structure of this compound serves as a versatile scaffold for introducing chirality and specific functional groups into a wide array of advanced molecules.

Synthesis of N-Methyl-L-Valine Hydrochloride

N-methylation of L-valine introduces a methyl group onto the nitrogen atom of the amino group, a modification that can significantly alter the biological activity and physical properties of peptides incorporating this residue. A common strategy for the synthesis of N-methyl-L-valine involves the protection of the amino group, followed by methylation, and subsequent deprotection and salt formation.

One approach begins with the protection of L-valine, for instance, as the N-benzyloxycarbonyl (Cbz) derivative. The Cbz-protected L-valine can then be methylated. An alternative route involves the alkylation of a Cbz-protected aminonitrile. For example, Cbz-protected valine nitrile can be alkylated using iodomethane (B122720) to yield Cbz-N-methyl-L-valine nitrile. whiterose.ac.uk The Cbz protecting group can then be removed via hydrogenolysis using a catalyst such as Pearlman's catalyst (palladium hydroxide (B78521) on carbon) under a hydrogen atmosphere. whiterose.ac.uk The resulting N-methyl-L-valine nitrile can be hydrolyzed to N-methyl-L-valine. Finally, treatment with hydrochloric acid affords the desired N-Methyl-L-Valine hydrochloride.

A related synthesis involves the reaction of L-valine with methylchloroformate in the presence of a base like triethylamine (B128534) to produce N-methoxycarbonyl-L-valine. chemimpex.com While this yields a carbamate (B1207046) rather than a simple N-methyl group, it represents another pathway for N-functionalization.

| Reactant | Reagents | Product | Reference |

| Cbz-L-valine nitrile | 1. Iodomethane 2. H₂, Pearlman's catalyst 3. H₃O⁺ 4. HCl | N-Methyl-L-Valine Hydrochloride | whiterose.ac.uk |

| L-valine | 1. Triethylamine 2. Methylchloroformate 3. HCl | N-Methoxycarbonyl-L-valine | chemimpex.com |

Synthesis of L-Valine 4-nitroanilide Hydrochloride

L-Valine 4-nitroanilide hydrochloride is a chromogenic substrate widely used in biochemical assays to measure the activity of proteases and peptidases. chemimpex.com The synthesis of this compound involves the formation of an amide bond between the carboxyl group of L-valine and the amino group of 4-nitroaniline (B120555).

A general and effective method for forming this amide linkage is through the use of coupling agents. The synthesis can be initiated from N-protected L-valine, for example, N-Boc-L-valine. The protected amino acid is reacted with 4-nitroaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often with an additive like N-hydroxysuccinimide (NHS) or Oxyma Pure to improve efficiency and reduce racemization. orgsyn.org Following the coupling reaction, the Boc-protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent, to yield L-Valine 4-nitroanilide. Subsequent treatment with hydrochloric acid provides the hydrochloride salt. nih.govnih.gov

An alternative approach involves the activation of the carboxylic acid group of N-protected L-valine. For instance, conversion to an acid chloride or a mixed anhydride (B1165640), followed by reaction with 4-nitroaniline, would also yield the desired amide.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| N-Boc-L-valine | 1. 4-nitroaniline, EDC, Oxyma Pure 2. HCl | N-Boc-L-valine 4-nitroanilide | L-Valine 4-nitroanilide Hydrochloride | orgsyn.orgnih.gov |

Synthesis of L-Valine Amide Hydrochloride

L-Valine amide hydrochloride is another important derivative, often used as a building block in peptide synthesis. scispace.com The synthesis of L-valine amide can be achieved through several routes, including the azalactone method. jocpr.com

In the azalactone peptide synthesis, an N-acyl-L-valine, such as hippuryl-L-valine (formed from the reaction of L-valine with benzoyl chloride), is cyclized to an oxazolone (B7731731) (azalactone) intermediate using a dehydrating agent like acetic anhydride. jocpr.com This activated intermediate then reacts with ammonia (B1221849) to form the corresponding amide. The N-acyl group can then be removed by hydrolysis to yield L-valine amide. Finally, the addition of hydrochloric acid produces L-Valine amide hydrochloride.

A more direct method involves the activation of the carboxyl group of N-protected L-valine (e.g., N-Boc-L-valine) and subsequent reaction with ammonia. For instance, the formation of a mixed anhydride or the use of coupling agents like HATU can facilitate the amidation. The final deprotection and salt formation steps are analogous to those described previously.

| Reactant | Reagents | Intermediate | Final Product | Reference |

| L-valine | 1. Benzoyl chloride 2. Acetic anhydride | 2-Phenyl-4-isopropyl-5(4H)-oxazolone | L-Valine Amide Hydrochloride | jocpr.com |

| N-Boc-L-valine | 1. Coupling agent (e.g., HATU), NH₃ 2. HCl | N-Boc-L-valine amide | L-Valine Amide Hydrochloride | chemicalbook.com |

Synthesis of L-Valine Tert-butylamide Hydrochloride

L-Valine tert-butylamide hydrochloride is a useful intermediate, particularly in the synthesis of pharmaceuticals and modified peptides. chemimpex.com The synthesis requires the formation of an amide bond between L-valine and tert-butylamine (B42293). Due to the steric hindrance of the tert-butyl group, efficient coupling methods are essential.

The synthesis typically starts with N-protected L-valine to prevent self-coupling and other side reactions. N-Boc-L-valine can be coupled with tert-butylamine using a potent coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). chemicalbook.com After the coupling reaction, the Boc protecting group is removed with a strong acid like TFA or HCl. The resulting L-valine tert-butylamide is then converted to its hydrochloride salt. rsc.org

| Starting Material | Reagents | Intermediate | Final Product | Reference |

| N-Boc-L-valine | 1. tert-butylamine, HATU, DIEA 2. HCl | N-Boc-L-valine tert-butylamide | L-Valine Tert-butylamide Hydrochloride | chemicalbook.comrsc.org |

Chemical Reactivity and Derivatization Studies of this compound

The chemical reactivity of this compound is dominated by its amino and carboxyl functional groups. These sites allow for a wide range of transformations, including oxidation and reduction reactions, leading to the formation of various derivatives. orgsyn.org

Oxidation Reactions and Derivative Formation

The oxidation of L-valine has been studied using various oxidizing agents, often leading to oxidative deamination and decarboxylation to form isobutyraldehyde (B47883). The specific products and reaction kinetics can vary depending on the oxidant and reaction conditions.

Kinetic studies on the oxidation of L-valine by diperiodatoargentate(III) (DPA) in an alkaline medium have shown a 1:1 stoichiometry between L-valine and DPA. chem-soc.si The reaction mechanism is proposed to involve the formation of a complex between the reactants, followed by its decomposition to yield products. chem-soc.si Similarly, the oxidation of L-valine by diperiodatocuprate(III) (DPC), catalyzed by Ru(III), also proceeds via a complex formation mechanism.

The oxidation of L-valine by tributyl ammonium (B1175870) chlorochromate (TriBACC) in an acidic medium has been shown to produce isobutyraldehyde as the main product. humanjournals.com The reaction exhibits a 1:1 stoichiometry between L-valine and the oxidant. humanjournals.com Another study employed 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) in an aqueous acetic acid medium, which also resulted in the formation of the corresponding aldehyde. arcjournals.org

| Oxidizing Agent | Medium | Major Product | Reference |

| Diperiodatoargentate(III) (DPA) | Alkaline | Isobutyraldehyde | chem-soc.si |

| Tributyl ammonium chlorochromate (TriBACC) | Acidic | Isobutyraldehyde | humanjournals.com |

| 1,3-Dichloro-5,5-dimethylhydantoin (DCDMH) | Aqueous Acetic Acid | Isovaleraldehyde | arcjournals.org |

Reduction Reactions to Amines or Alcohols

The carboxylic acid group of L-valine can be reduced to a primary alcohol, yielding L-valinol. This transformation is typically achieved using powerful reducing agents.

A widely used method for the reduction of L-valine to L-valinol involves the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). orgsyn.org The reaction proceeds by the addition of hydride ions to the carbonyl carbon of the carboxylic acid. An aqueous workup is then performed to hydrolyze the intermediate aluminum alkoxide complex and liberate the amino alcohol. Yields for this reduction are generally good. orgsyn.orgstackexchange.com

An alternative and often safer method employs a mixture of sodium borohydride (B1222165) (NaBH₄) and iodine (I₂) in THF. stackexchange.comresearchgate.net This system generates diborane (B8814927) in situ, which is a potent reducing agent for carboxylic acids. This method is also effective for the reduction of other nonpolar amino acids. researchgate.net

The reduction of the carboxylic acid functionality all the way to an amine (specifically, the corresponding aminomethane) is a more challenging transformation and is not a common reaction for amino acids. More typically, the reduction to an amine refers to the reduction of an amide derivative of the amino acid. For instance, L-valine amide can be reduced to the corresponding diamine using a strong reducing agent like LiAlH₄.

| Reducing Agent | Solvent | Product | Reference |

| Lithium aluminum hydride (LiAlH₄) | Tetrahydrofuran (THF) | L-Valinol | orgsyn.orgstackexchange.com |

| Sodium borohydride (NaBH₄) / Iodine (I₂) | Tetrahydrofuran (THF) | L-Valinol | stackexchange.comresearchgate.net |

Nucleophilic Substitution Reactions Involving the Ester Group

L-valine methyl ester hydrochloride serves as a crucial starting material in various synthetic pathways, primarily through nucleophilic substitution reactions involving its ester group. In peptide synthesis, for instance, the hydrochloride salt of the L-valine ester enhances its solubility in organic solvents, which facilitates subsequent coupling reactions. A notable application is in the production of Valsartan, where the methyl ester of an L-valine derivative is displaced in a nucleophilic substitution reaction to form the characteristic tetrazole moiety.

The ester group can be transformed into corresponding hydroxamic acid derivatives. This is achieved by reacting the transient ester species with hydroxylamine (B1172632) in methanol at reflux, yielding the parent hydroxamic acid derivatives. nih.gov Furthermore, the ester group of L-valine derivatives can readily undergo condensation reactions. For example, reacting L-valine methyl ester hydrochloride with 4-(Hexyloxy)benzoic acid in the presence of a coupling agent like BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate) leads to the formation of (S)-2-(4-Hexyloxy-benzoylamino)-3-methyl-butyric acid methyl ester. nih.gov

Acyl chlorides are highly reactive towards nucleophilic attack and can be used to form amide bonds from amino acid esters. researchgate.net This reactivity is harnessed in the synthesis of chiral azomethines, where L-valine methyl ester hydrochloride reacts with substituted benzaldehydes from the vanillin (B372448) series. researchgate.net Similarly, novel N-ferrocenoyl peptide derivatives have been synthesized using L-valine methyl ester hydrochloride. dcu.ie The general reactivity of esters towards nucleophilic reagents is a well-established principle in organic chemistry. kinampark.com However, attempts to achieve direct inversion of L-amino acids to their D-antipodes through nucleophilic substitution on their ester derivatives have faced challenges, such as racemization. udsm.ac.tz

Crystallization and Crystal Engineering of this compound Complexes

The ability of L-valine to form crystalline complexes, particularly with inorganic salts, has led to significant research in the field of crystal engineering. These complexes often exhibit interesting properties, making them suitable for various applications, especially in nonlinear optics.

Single Crystal Growth Techniques (e.g., slow evaporation solution growth)

The most common and effective method for growing single crystals of this compound and its complexes is the slow evaporation solution growth technique. nih.govresearchgate.netresearchgate.netresearchgate.net This method involves dissolving the synthesized salt in a suitable solvent, typically water, and allowing the solvent to evaporate slowly at a constant temperature. nih.govresearchgate.net For example, this compound monohydrate (VHM) crystals have been grown from an aqueous solution at a constant temperature of 42°C over a period of 6–7 weeks. researchgate.netrsc.orgresearchgate.net Similarly, L-valine barium chloride (LVBC) and L-valine zinc hydrochloride (LVZHCl) crystals are grown from their aqueous solutions at room temperature. researchgate.netijsr.networldscientific.com The slow evaporation technique allows for the formation of large, high-quality single crystals with well-defined facets, which are essential for subsequent characterization and application. nih.govworldscientific.com

Characterization of Crystal Structures (e.g., X-ray diffraction analysis, monoclinic system)

Once single crystals are grown, their structure is primarily determined using single-crystal X-ray diffraction (XRD) analysis. nih.govresearchgate.networldscientific.comiucr.org This technique provides detailed information about the unit cell dimensions, space group, and the arrangement of atoms within the crystal lattice.

This compound (LVHCl) crystallizes in the monoclinic system with the space group P2₁. nih.goviucr.org The unit cell dimensions have been reported as a = 10.38 Å, b = 7.08 Å, c = 5.46 Å, and β = 91°30'. iucr.org Similarly, L-valine L-valinium hydrochloride (VHCl) also crystallizes in the monoclinic system with space group P2₁, and its cell parameters are a=11.144(2)Å, b=5.179(9)Å, c=13.028(2)Å, and β=111.85(3)°. researchgate.net

Complexes of L-valine with metal chlorides also tend to crystallize in the monoclinic system. For instance, L-valine zinc hydrochloride (LVZHCl) belongs to the monoclinic crystal system with a noncentrosymmetric space group P2₁. worldscientific.comnanoient.orgnanoient.org In contrast, L-valine barium chloride (LVBC) has been reported to crystallize in the orthorhombic crystal system. researchgate.netijsr.net

The following table summarizes the crystallographic data for this compound and some of its complexes.

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| This compound (LVHCl) | Monoclinic | P2₁ | 10.38 | 7.08 | 5.46 | 91.5 |

| L-Valine L-Valinium Hydrochloride | Monoclinic | P2₁ | 11.144(2) | 5.179(9) | 13.028(2) | 111.85(3) |

| L-Valine Zinc Hydrochloride (LVZHCl) | Monoclinic | P2₁ | - | - | - | - |

| L-Valine Barium Chloride (LVBC) | Orthorhombic | - | - | - | - | - |

Formation of Semi-Organic Nonlinear Optical Materials

Amino acids are attractive building blocks for nonlinear optical (NLO) materials because they are chiral and tend to crystallize in non-centrosymmetric space groups, a prerequisite for second-order NLO effects. ijsr.net L-valine, when combined with inorganic salts, forms semi-organic complexes that exhibit significant NLO properties. nih.govworldscientific.com These materials combine the high optical nonlinearity of organic molecules with the favorable mechanical and thermal properties of inorganic crystals. worldscientific.com

L-Valine L-Valinium Hydrochloride

L-valine L-valinium hydrochloride (VHCl) is a semi-organic NLO material synthesized from L-valine and hydrochloric acid. researchgate.net Single crystals of VHCl are grown using the slow evaporation technique. researchgate.net X-ray diffraction studies have confirmed that VHCl crystallizes in the monoclinic system with the acentric space group P2₁. researchgate.net The crystal structure consists of a zwitterionic valine molecule and a protonated valinium molecule. researchgate.net The second harmonic generation (SHG) efficiency of VHCl has been found to be comparable to that of potassium dihydrogen phosphate (B84403) (KDP), a widely used NLO material. researchgate.net

L-Valine Barium Chloride

L-valine barium chloride (LVBC) is another promising semi-organic NLO material. researchgate.netijsr.net It is synthesized by mixing L-valine with barium chloride in a 1:1 molar ratio in an aqueous solution. ijsr.net Single crystals are grown by the slow evaporation method at room temperature. researchgate.netijsr.net X-ray diffraction analysis has shown that LVBC crystallizes in the orthorhombic crystal system. researchgate.netijsr.net The grown crystals exhibit good transparency in the entire visible region with a low UV cutoff wavelength of 202.69 nm. researchgate.netijsr.net The second harmonic generation (SHG) efficiency of LVBC was determined to be approximately 0.693 times that of KDP. researchgate.netijsr.net

This compound Monohydrate

This compound monohydrate (VHM) is the hydrochloric acid salt of the amino acid L-valine, existing in a hydrated crystalline form. It is classified as a semiorganic material, combining an organic chiral molecule ([L-valine]⁺) with an inorganic component ([Cl]⁻) and a water molecule within its crystal lattice. rsc.org This structure has garnered research interest, particularly in the field of materials science for its nonlinear optical (NLO) properties. rsc.orgrsc.orgresearchgate.net

Synthesis and Crystal Growth

The synthesis of this compound monohydrate is typically achieved through the reaction of L-valine with hydrochloric acid in an aqueous medium. rsc.orgresearchgate.net A common laboratory-scale preparation involves dissolving L-valine in distilled water to create a solution, to which concentrated hydrochloric acid is added dropwise with continuous stirring and heating. rsc.orgresearchgate.net The reaction proceeds until a clear solution is obtained, with a reported pH of approximately 0.99 at 53.1 °C. rsc.org The fundamental reaction involves the protonation of the amino group of L-valine by the acid. rsc.orgresearchgate.net

Single crystals of VHM suitable for analysis are grown using the slow evaporation method. rsc.orgrsc.orgresearchgate.net After synthesis, the solution is filtered and allowed to stand, with crystals forming over several weeks. rsc.org The purity of the salt can be enhanced through repeated recrystallization cycles. rsc.org For growing larger, bulk crystals, the solubility of VHM in water is first determined across a temperature range (e.g., 30–60 °C) to optimize the conditions for slow solvent evaporation at a constant temperature, such as 42 °C. rsc.orgrsc.org This process has successfully yielded crystals with dimensions as large as 24 × 6 × 7 mm³. rsc.org

| Synthesis Parameter | Value/Condition |

| Reactants | L-Valine, Hydrochloric Acid (HCl), Water |

| Solvent | Double Distilled Water |

| Reactant Concentration | 1 M L-Valine solution rsc.org |

| Acid Concentration | 35% pure concentrated HCl rsc.org |

| Final pH | ~0.99 rsc.org |

| Crystallization Method | Slow evaporation of solvent rsc.org |

| Growth Temperature | 42 °C rsc.orgrsc.org |

This table presents typical parameters for the synthesis and crystal growth of this compound monohydrate as reported in the literature.

Structural and Physicochemical Characterization

The structural and physicochemical properties of this compound monohydrate have been investigated through various analytical techniques.

Crystal Structure

The crystal structure of this compound monohydrate has been determined by single crystal X-ray diffraction and confirmed with precision through neutron diffraction studies. rsc.orgaip.org The compound crystallizes in the monoclinic crystal system with the space group P2₁. aip.org The asymmetric unit consists of one L-valine cation, one chloride anion, and one molecule of water. rsc.org The three-dimensional structure is stabilized by a network of hydrogen bonds, specifically one O–H···Cl and three N–H···Cl interactions. aip.org

| Crystal Data Parameter | Value |

| Crystal System | Monoclinic aip.org |

| Space Group | P2₁ aip.org |

| a | 10.382(2) Å aip.org |

| b | 7.066(1) Å aip.org |

| c | 5.4407(9) Å aip.org |

| β | 91.40(2)° aip.org |

| Z (formula units/unit cell) | 2 aip.org |

This table summarizes the crystallographic data for this compound as determined by neutron diffraction.

Optical and Spectroscopic Properties

VHM is notable for its nonlinear optical (NLO) properties. Investigations using the powder technique revealed a second harmonic generation (SHG) efficiency approximately 0.3 times that of the standard NLO material, potassium dihydrogen phosphate (KDP). rsc.orgresearchgate.netresearchgate.net The material exhibits high transparency in the entire visible and near-infrared (NIR) regions of the electromagnetic spectrum. rsc.org

Photoluminescence studies show that VHM is a highly luminescent material. rsc.orgresearchgate.net When excited at a wavelength of 300 nm, the compound exhibits a single, high-intensity, sharp emission peak at 421 nm, corresponding to violet light. rsc.orgresearchgate.net The luminescence intensity of VHM is significantly higher than that of L-valine alone, a feature attributed to the formation of numerous delocalized energy states due to the zwitterionic nature of the compound in the crystalline state. rsc.org

Raman spectroscopy has been employed to study the torsional vibrations of the ammonium (NH₃⁺) group in the crystal. mdpi.com The thermal evolution of the Raman wavenumber associated with this vibration provides insights into the stability of the crystal structure and the hydrogen bonding network. mdpi.com

| Spectroscopic Property | Observation |

| Second Harmonic Generation (SHG) Efficiency | 0.3 times that of KDP rsc.orgresearchgate.net |

| Optical Transparency | High in visible and NIR ranges rsc.org |

| Photoluminescence Excitation | 300 nm researchgate.net |

| Photoluminescence Emission Peak | 421 nm (Violet) rsc.orgresearchgate.net |

This table highlights key optical and spectroscopic findings for this compound monohydrate.

Thermal and Mechanical Properties

Thermal analysis using thermogravimetry (TGA) and differential thermal analysis (DTA) shows that the material undergoes decomposition, which is complete at approximately 280 °C. researchgate.net The mechanical hardness of the VHM crystal has been assessed using the Vickers microhardness test. researchgate.net

Biochemical and Molecular Mechanisms Involving L Valine and Its Hydrochloride Form

Metabolic Pathways and Biochemical Roles of L-Valine in Biological Systems.nih.govsemanticscholar.orgnih.govnih.govnih.gov

L-Valine is indispensable for the health of animals and humans, serving not only as a fundamental component of proteins but also in the regulation of protein and energy metabolism and neurotransmission. elpub.ru As one of the nine essential amino acids, it cannot be synthesized by higher organisms and must be obtained from dietary sources. elpub.ru In biological systems, L-Valine is involved in complex metabolic pathways, contributing to energy production and nitrogen balance. ahb-global.com

L-Valine Catabolism and Intermediates (e.g., α-ketoisovalerate, propionyl-CoA, succinyl-CoA).nih.govnih.gov

The breakdown of L-Valine, a process known as catabolism, occurs in several stages, primarily in tissues like skeletal muscle. healthmatters.io The initial step is transamination, where the amino group of L-Valine is removed to form α-ketoisovalerate (also known as 2-ketoisovalerate). ahb-global.comnih.gov This reaction is catalyzed by branched-chain amino acid transaminase (BCAT). ahb-global.com

Subsequently, α-ketoisovalerate undergoes oxidative decarboxylation, a reaction mediated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, to produce isobutyryl-CoA. nih.gov This is a rate-limiting step in BCAA catabolism. nih.gov Isobutyryl-CoA is then further metabolized through a series of reactions, including oxidation and rearrangement, ultimately yielding propionyl-CoA. nih.govnih.govresearchgate.net Propionyl-CoA can then be converted to succinyl-CoA, which enters the citric acid cycle for energy production. nih.gov The complete oxidation of valine ultimately yields succinyl-CoA. healthmatters.io

Key Intermediates in L-Valine Catabolism

| Intermediate | Description |

| α-ketoisovalerate | Formed by the transamination of L-Valine. nih.gov |

| Isobutyryl-CoA | Produced from the oxidative decarboxylation of α-ketoisovalerate. nih.gov |

| Propionyl-CoA | A key product derived from the further metabolism of isobutyryl-CoA. nih.govnih.govresearchgate.net |

| Succinyl-CoA | The final product of L-Valine catabolism, which enters the citric acid cycle. nih.gov |

Biosynthesis of L-Valine in Microorganisms and Plants.nih.govresearchgate.netnih.gov

Unlike animals, microorganisms and plants can synthesize L-Valine. The biosynthetic pathway starts from pyruvate (B1213749) and involves a series of enzymatic reactions. nih.govresearchgate.net This pathway is closely linked to the synthesis of other branched-chain amino acids, L-leucine and L-isoleucine. nih.govresearchgate.net

The synthesis of L-Valine from pyruvate involves four key enzymes: nih.govasm.org

Acetohydroxyacid synthase (AHAS) : This enzyme, also known as acetolactate synthase, catalyzes the condensation of two pyruvate molecules to form α-acetolactate. nih.govresearchgate.net In Escherichia coli, there are three isoenzymes of AHAS. researchgate.net

Acetohydroxyacid isomeroreductase (AHAIR) : Also referred to as ketol-acid reductoisomerase, this enzyme converts α-acetolactate to α,β-dihydroxyisovalerate. nih.govresearchgate.netasm.org

Dihydroxyacid dehydratase (DHAD) : This enzyme catalyzes the dehydration of α,β-dihydroxyisovalerate to form α-ketoisovalerate. semanticscholar.orgnih.govasm.org

Transaminase B (TA) : In the final step, this enzyme, also known as branched-chain amino acid aminotransferase, catalyzes the transamination of α-ketoisovalerate to produce L-Valine. semanticscholar.orgnih.govasm.org

Enzymes of the L-Valine Biosynthesis Pathway

| Enzyme | Gene(s) (in E. coli) | Reaction Catalyzed |

| Acetohydroxyacid synthase (AHAS) | ilvBN, ilvGM, ilvIH | 2 Pyruvate → α-Acetolactate |

| Acetohydroxyacid isomeroreductase (AHAIR) | ilvC | α-Acetolactate → α,β-Dihydroxyisovalerate |

| Dihydroxyacid dehydratase (DHAD) | ilvD | α,β-Dihydroxyisovalerate → α-Ketoisovalerate |

| Transaminase B (TA) | ilvE | α-Ketoisovalerate → L-Valine |

The industrial production of L-Valine predominantly relies on microbial fermentation using engineered strains of bacteria such as Escherichia coli, Corynebacterium glutamicum, and Bacillus subtilis. nih.govacs.org Metabolic engineering strategies aim to optimize these microbial "cell factories" to overproduce L-Valine. nih.govnih.gov

The choice of carbon source is a critical factor in the economic viability of L-Valine fermentation. While glucose is a commonly used carbon source, research has explored the use of alternative, less expensive feedstocks. researchgate.netresearchgate.net For instance, xylose, a major component of lignocellulosic biomass, has been shown to upregulate the biosynthesis pathways of branched-chain amino acids in some microorganisms. researchgate.net Glycerol, a byproduct of biodiesel production, is another potential carbon source for L-Valine production. researchgate.netresearchgate.net

Genetic engineering plays a pivotal role in developing high-yield L-Valine producing strains. nih.gov Key strategies include:

Deregulation of Feedback Inhibition : The key enzyme AHAS is subject to feedback inhibition by L-Valine. asm.org Site-directed mutagenesis to create feedback-resistant AHAS variants is a common strategy to increase L-Valine production. researchgate.netpnas.org

Overexpression of Biosynthetic Genes : Increasing the expression of the genes encoding the enzymes in the L-Valine biosynthesis pathway (ilvB, ilvN, ilvC, ilvD, and ilvE) enhances the metabolic flux towards L-Valine. nih.govkaist.ac.kr

Deletion of Competing Pathways : To channel more precursors towards L-Valine synthesis, genes involved in competing pathways are often deleted. nih.govpnas.org For example, deleting genes involved in the synthesis of L-leucine (leuA) and L-isoleucine (ilvA) can increase the availability of intermediates for L-Valine production. nih.govresearchgate.net Deleting genes related to the formation of byproducts like acetate (B1210297) and lactate (B86563) can also improve the L-Valine yield. acs.orgasm.orgnih.gov

Enhancing Precursor and Cofactor Supply : Strategies to increase the intracellular pool of pyruvate, the primary precursor for L-Valine, are employed. nih.govacs.org Additionally, ensuring an adequate supply of cofactors like NADPH, which is required by the AHAIR enzyme, is crucial for efficient L-Valine synthesis. nih.govresearchgate.net

Optimization of Export Systems : Overexpressing genes that encode for L-Valine exporters can facilitate the secretion of the product out of the cell, preventing intracellular accumulation that could inhibit production. nih.govpnas.org

Through these systematic metabolic engineering approaches, researchers have successfully developed microbial strains capable of producing high titers of L-Valine. For example, engineered E. coli strains have been reported to produce over 90 g/L of L-Valine in fed-batch fermentations. nih.gov Similarly, metabolically engineered C. glutamicum strains have achieved L-Valine titers of over 100 g/L. acs.org

Metabolic Engineering for Enhanced L-Valine Production in Microbial Cell Factories (e.g., E. coli, C. glutamicum, B. subtilis)

Artificial Positive Feedback Loops in Biosynthesis

In the field of metabolic engineering, microbial production of essential compounds like L-valine is often enhanced by manipulating regulatory circuits. nih.gov A key strategy involves the implementation of artificial positive feedback loops to overcome natural negative feedback controls that typically limit overproduction of a metabolic product. plos.org

Normally, the L-valine biosynthetic pathway is subject to negative feedback inhibition, where the final product, L-valine, inhibits the activity of a key enzyme in its own synthesis, acetohydroxyacid synthase (AHAS). plos.org To engineer more efficient L-valine production in organisms like Escherichia coli, researchers have developed artificial autoinducible modules. nih.govplos.org This was achieved by creating a positive feedback module where an intermediate of the L-valine pathway, 2-acetolactate (B3167203) (AL), acts as an inducer molecule to enhance its own synthesis. plos.org

The mechanism involves two primary modifications:

Eliminating Negative Feedback: The native AHAS enzyme is replaced with a modified version (IlvBNfbr) that is resistant to feedback inhibition by L-valine. plos.org

Introducing Positive Feedback: The regulatory region of the genes encoding this modified AHAS is replaced with a regulatory unit (the ilvY-PilvC unit) that is activated by AL. plos.orgplos.org

In this engineered system, the accumulation of AL, the product of the AHAS reaction, binds to the IlvY regulatory protein. plos.org This complex then activates the PilvC promoter, which drives the expression of the AHAS genes. plos.orgplos.org Consequently, an increase in AL leads to the synthesis of more AHAS enzyme, which in turn produces more AL. plos.org This self-reinforcing loop was demonstrated to significantly improve the production of L-valine. plos.org This approach represents the first demonstration of using artificial positive feedback circuits to enhance the development of industrial strains for amino acid production. plos.org

Enzyme Interactions and Activity Modulation by L-Valine Derivatives

L-valine and its derivatives play significant roles in modulating enzyme activity, acting as substrates, inhibitors, or regulators of metabolic pathways. researchgate.netresearchgate.netmedchemexpress.com The hydrochloride form of L-valine is frequently used in biochemical assays due to its high solubility in aqueous solutions. thermofisher.kr

L-Valine as a Substrate or Inhibitor in Enzyme Assays (e.g., proteases)

Proteases are enzymes that catalyze the hydrolysis of peptide bonds in proteins and are crucial in numerous biological processes. mdpi.comnih.gov The specificity of a protease is determined by its preference for certain amino acid sequences around the cleavage site. nih.govthermofisher.com

L-valine residues are integral components of recognition sequences for certain proteases. For instance, caspases, a family of cysteine proteases involved in apoptosis, recognize specific amino acid sequences. The recognition sequence for caspase-3 includes aspartic acid–glutamic acid–valine–aspartic acid (DEVD). thermofisher.com Similarly, the selective elastase inhibitor, N-Methoxysuccinyl-Ala-Ala-Pro-Val-chloromethyl ketone, incorporates a valine residue, highlighting valine's importance in substrate recognition by elastase. thermofisher.com

In other contexts, L-valine can act as an inhibitor of enzyme activity. For example, L-valine has been shown to inhibit the enzyme arginase. medchemexpress.com This inhibition leads to an increase in the production of nitric oxide (NO) and enhances phagocytosis by activating the PI3K/Akt1 signaling pathway, which has implications for anti-infectious activity against multidrug-resistant bacteria. medchemexpress.com

The table below summarizes examples of L-valine's involvement in enzyme interactions.

| Enzyme Family | Specific Enzyme/Target | Role of Valine | Biological Context |

| Cysteine Protease | Caspase-3 | Component of substrate recognition sequence (DEVD) | Apoptosis |

| Serine Protease | Elastase | Component of inhibitor recognition sequence | Immune Response |

| Hydrolase | Arginase | Inhibitor | Anti-bacterial activity, NO production |

Impact on Protein Folding and Stability

The three-dimensional structure of a protein is critical to its function, and amino acid side chains play a pivotal role in the folding process and the stability of the final conformation. nih.gov L-valine, as a branched-chain amino acid, significantly influences protein architecture through its physicochemical properties. nih.gov

Hydrophobicity and Packing Effects of Valine Side Chains

The stability of a folded protein is largely determined by the hydrophobic effect and the efficiency of side-chain packing within the protein's core. nih.govresearchgate.net The isopropyl side chain of valine is nonpolar and hydrophobic, driving it to be buried in the protein's interior, away from the aqueous solvent. proteinlounge.com This burial of hydrophobic residues is a major driving force for protein folding. researchgate.net

The shape and size of the valine side chain also have crucial "packing effects." nih.gov In protein structures like coiled coils, specific positions within the hydrophobic core are often occupied by β-branched amino acids like valine and isoleucine. nih.govnih.gov Studies involving mutations in model coiled-coil proteins have demonstrated that substituting leucine (B10760876) with valine can have a significant stabilizing effect due to improved packing interactions within the core. nih.gov The change in free energy (ΔΔG) for such mutations can range from 0.59 to 1.03 kcal/mol per mutation, indicating a substantial increase in stability. nih.gov

Research on staphylococcal nuclease, where valine residues were systematically substituted with other hydrophobic amino acids, further quantified these effects. acs.org These studies showed that van der Waals interactions gained from optimal side-chain packing are at least as important for protein stability as the hydrophobic effect itself. acs.org Clusters of isoleucine, leucine, and valine (ILV) side chains can form stable hydrophobic cores that protect the protein's backbone from the solvent, thereby stabilizing partially folded states. nih.gov

Studies on Protein Refolding via Immobilization on Crystal Surfaces

Recovering functional proteins from a denatured state is a significant challenge in biotechnology. gla.ac.uk A novel method for protein refolding involves immobilizing the unfolded protein on the surface of microcrystals, a technique known as Protein Coated Micro-crystals (PCMC). gla.ac.uk

In this process, unfolded proteins, typically solubilized in denaturants like urea (B33335) or guanidine (B92328) hydrochloride, are co-precipitated with a water-soluble carrier such as an amino acid, salt, or sugar in an organic solvent. gla.ac.uk During this co-precipitation, the denaturing agents are removed as they are soluble in the organic phase, which initiates the protein folding process on the crystal surface. gla.ac.uk While specific studies focusing solely on L-valine hydrochloride as the crystal surface are not detailed, amino acids in general are used as the carrier crystals. gla.ac.uk The physicochemical properties of the amino acid surface, including hydrophobicity and charge, would influence the folding pathway. The hydrophobic nature of the valine side chain could provide a favorable environment for the initial collapse of a denatured protein, shielding its exposed hydrophobic core and guiding the refolding process.

Role in Branched-Chain Amino Acid (BCAA) Metabolism and Antagonism

L-valine is one of the three branched-chain amino acids (BCAAs), along with L-leucine and L-isoleucine. These amino acids share common transport systems and initial catabolic enzymes, which leads to metabolic interactions and a phenomenon known as BCAA antagonism. researchgate.netnih.gov

The first step in BCAA catabolism is a reversible transamination reaction catalyzed by branched-chain amino acid transaminase (BCAT). nih.govresearchgate.net The second, rate-limiting step is the oxidative decarboxylation of the resulting branched-chain keto acids (BCKAs), catalyzed by the branched-chain α-keto acid dehydrogenase (BCKDH) complex. researchgate.net

BCAA antagonism occurs when an excess of one BCAA interferes with the metabolism of the other two. researchgate.net For example, an excess dietary intake of leucine can increase the activity of the BCKDH complex, leading to the accelerated catabolism of all three BCAAs, which can induce a deficiency of valine and isoleucine. researchgate.net Furthermore, BCAAs compete for the same transport proteins for absorption in the intestine and for entry into the brain. nih.govresearchgate.net An excess of one BCAA can therefore impair the transport and utilization of the others. researchgate.net

However, research suggests that L-valine is less likely to induce BCAA antagonism compared to leucine. nih.gov An oversupply of valine appears to have a lesser effect on increasing the catabolism of leucine and isoleucine. nih.gov Nevertheless, a deficiency in valine can lead to increased utilization of leucine, potentially contributing to BCAA antagonism. researchgate.net The catabolism of valine ultimately yields succinyl-CoA, which can enter the citric acid cycle, highlighting its role in energy production. researchgate.netbiorxiv.org

Competition for Amino Acid Transporters

L-valine, a branched-chain amino acid (BCAA), does not passively diffuse across cell membranes but requires specific transport proteins. ontosight.ai Its transport is primarily mediated by systems that also carry other large neutral amino acids (LNAA). nih.govnih.gov This shared transport mechanism leads to competition among amino acids for uptake into cells and tissues, such as the brain and mammary epithelial cells. nih.govnih.gov

For instance, high concentrations of L-valine in the plasma have been shown to significantly reduce the influx of L-leucine and L-isoleucine into the brain of rats, demonstrating a competitive inhibition for a shared transport carrier. nih.gov This competition is a critical factor in regulating the balance of amino acids within cells. researchgate.netresearchgate.net The transport of L-valine can occur through several mechanisms, including facilitated diffusion via transporters like the large neutral amino acid transporter (LAT1), sodium-dependent transport, and exchange transport, where it is swapped for another amino acid like glutamine. ontosight.ai The activity and expression of these transporters are subject to regulation by hormonal and nutritional signals. ontosight.ai

Influence on Enzyme Kinetics (e.g., branched-chain α-keto acid dehydrogenase)

The catabolism of branched-chain amino acids, including L-valine, is a tightly regulated process. The first two steps are catalyzed by two key enzymes for which all three BCAAs compete. cambridge.org The initial, reversible step is a transamination reaction catalyzed by branched-chain amino acid transaminase (BCAT). researchgate.netcambridge.org The second, irreversible step is the oxidative decarboxylation of the resulting branched-chain α-keto acids (BCKAs), a reaction catalyzed by the mitochondrial enzyme complex known as branched-chain α-keto acid dehydrogenase (BCKDH). cambridge.orgwikipedia.org

The activity of the BCKDH complex is a rate-limiting step in BCAA catabolism. nih.gov Research has shown that the presence of one BCAA can influence the catabolism of the others. For example, an excess of dietary leucine has been found to increase the activity of BCKDH, which in turn enhances the degradation of all BCAAs, including valine and isoleucine. cambridge.orgresearchgate.net This increased enzymatic activity leads to a higher rate of catabolism for valine and isoleucine, demonstrating a kinetic influence where one amino acid can modulate the metabolic fate of others that share the same enzymatic pathway. cambridge.orgresearchgate.net This interaction is primarily regulated through post-transcriptional mechanisms affecting the enzyme's activity state. cambridge.org

Cellular and Molecular Mechanisms of L-Valine in Host Immunity

Promotion of Macrophage Phagocytosis

Recent studies have highlighted the immunomodulatory function of L-valine, particularly its ability to enhance the innate immune response by promoting macrophage activity. frontiersin.orgnih.gov Research shows that L-valine can increase the phagocytic capability of macrophages, enabling them to more effectively engulf and eliminate bacterial pathogens. frontiersin.orgnih.gov This effect was observed in a dose-dependent manner, with L-valine concentrations between 0.4 and 10 mM markedly stimulating the phagocytosis of bacteria such as Klebsiella pneumoniae and Escherichia coli by RAW264.7 macrophage cells. frontiersin.orgnih.gov

The pro-phagocytic effect appears to be specific to the L-enantiomer, as D-valine did not produce the same enhancement. nih.gov Furthermore, this L-valine-induced increase in phagocytosis was observed even in the presence of lipopolysaccharide (LPS), a component of Gram-negative bacteria that stimulates an immune response. frontiersin.orgnih.gov This suggests that L-valine can bolster the primary defensive function of macrophages against bacterial invaders. researchgate.net

Table 1: Effect of L-Valine on Macrophage Phagocytosis

| Condition | Observation | Pathogens Tested | Reference |

|---|---|---|---|

| L-Valine (0.4–10 mM) Treatment | Dose-dependent increase in macrophage phagocytosis. | K. pneumoniae, E. coli | frontiersin.orgnih.gov |

| D-Valine Treatment | No significant change in phagocytosis. | Not specified | nih.gov |

| L-Valine + LPS Stimulation | Higher phagocytosis compared to untreated macrophages. | Not specified | frontiersin.orgnih.gov |

Activation of PI3K/Akt1 Pathway

One of the core molecular mechanisms through which L-valine enhances macrophage function is by activating the Phosphatidylinositol 3-kinase (PI3K)/Akt1 signaling pathway. frontiersin.orgnih.govnih.gov This pathway is a crucial regulator of many cellular processes, including cell growth, survival, and proliferation. spandidos-publications.com In the context of immunity, PI3K/Akt signaling is known to mediate macrophage phagocytosis. nih.gov

Studies have demonstrated that treating macrophages with L-valine leads to an increase in the phosphorylated form of Akt1 (p-Akt1), which is indicative of the pathway's activation. nih.gov The importance of this activation was confirmed by experiments using a PI3K inhibitor, LY294002. nih.gov When macrophages were treated with this inhibitor, the enhancing effect of L-valine on phagocytosis was significantly reduced, confirming that the PI3K/Akt1 pathway is at least partially responsible for the improved phagocytic activity. nih.gov Therefore, L-valine acts as a metabolic modulator that can boost innate immunity by triggering this key intracellular signaling cascade. frontiersin.orgmedchemexpress.com

Table 2: L-Valine's Effect on the PI3K/Akt1 Pathway

| Treatment | Key Finding | Significance | Reference |

|---|---|---|---|

| L-Valine | Increased levels of phosphorylated Akt1 (p-Akt1). | Indicates activation of the PI3K/Akt1 pathway. | nih.gov |

| L-Valine + PI3K Inhibitor (LY294002) | Reduced the L-valine-induced enhancement of phagocytosis. | Confirms that PI3K/Akt1 activation contributes to the improved phagocytosis. | nih.gov |

Modulation of Nitric Oxide (NO) Production through Arginase Inhibition

A second mechanism underpinning L-valine's immune-enhancing properties involves the modulation of nitric oxide (NO) production. frontiersin.orgnih.gov L-valine achieves this by inhibiting the enzyme arginase. medchemexpress.commdpi.com Arginase and nitric oxide synthase (NOS) both compete for the same substrate, L-arginine. physiology.org Arginase converts L-arginine to ornithine and urea, while NOS uses L-arginine to produce NO, a critical signaling molecule and antimicrobial agent in the immune system. physiology.orgnih.govnih.gov

By inhibiting arginase activity, L-valine effectively increases the intracellular availability of L-arginine for NOS. frontiersin.orgphysiology.org This shift in substrate utilization leads to increased NO production by macrophages. frontiersin.org This effect was demonstrated in bovine pulmonary arterial endothelial cells and RAW264.7 macrophages, where L-valine treatment led to a dose-dependent decrease in urea production and a corresponding increase in NO synthesis. frontiersin.orgphysiology.org The necessity of this pathway is highlighted by the fact that the L-valine-stimulated phagocytosis is dependent on the presence of L-arginine. frontiersin.orgnih.gov

Table 3: Impact of L-Valine on Arginase Activity and NO Production

| Treatment | Effect on Arginase Activity | Effect on Urea Production | Effect on NO Production | Reference |

|---|---|---|---|---|

| L-Valine (0.4-10 mM) | Inhibited | Decreased | Increased (dose-dependently) | frontiersin.org |

| L-Valine + L-Arginine | Inhibited | Decreased (compared to L-arginine alone) | Increased (compared to L-valine alone) | physiology.org |

Analytical Chemistry Research and Computational Studies on L Valine Hydrochloride

Development and Validation of Analytical Methods for L-Valine Hydrochloride

The accurate quantification and characterization of this compound are crucial in various fields, particularly in the pharmaceutical industry. To this end, a range of analytical methods have been developed and validated to ensure the purity, quality, and consistency of this essential amino acid derivative.

Gas Chromatography (GC) Method Development and Validation

Gas chromatography (GC) has proven to be a valuable technique for the analysis of L-Valine and its derivatives. slideshare.netiiste.org A specific GC method has been developed for the analytical purity of L-Valine methyl ester hydrochloride, a compound used in the production of antihypertensive drugs. slideshare.netiiste.org This method utilizes a flame ionization detector (FID) and a capillary column (DB-624, 30m length, 0.53mm diameter, and 1.0µm thickness) with nitrogen as the carrier gas. iiste.org The validation of this method was performed in accordance with Good Manufacturing Practice (GMP) guidelines. iiste.org

The developed GC method for L-Valine methyl ester hydrochloride has demonstrated strong performance across several key validation parameters. iiste.org These characteristics are essential for ensuring the reliability and accuracy of the analytical results. iiste.orgopenaccessjournals.com

Sensitivity and Selectivity: The method is sensitive and selective, capable of separating the L-Valine methyl ester hydrochloride peak from potential impurities, such as isoleucine methyl ester hydrochloride. slideshare.net

Robustness: The method has been shown to be robust, meaning it is not significantly affected by small, deliberate variations in analytical parameters. iiste.org

Linearity: The method exhibits linearity over a defined concentration range, indicating a proportional relationship between the concentration of the analyte and the detector response. iiste.org

Accuracy and Precision: High recovery rates and low relative standard deviation (RSD) confirm the method's accuracy and precision for determining the purity of L-Valine methyl ester hydrochloride. iiste.org The method was validated for both system precision and method repeatability. iiste.org

The validated GC method plays a critical role in the quality control of pharmaceuticals. openaccessjournals.com Specifically, it is used to assess the purity of L-Valine methyl ester hydrochloride, a key intermediate in the synthesis of antihypertensive drugs. slideshare.netiiste.org By ensuring the purity of this starting material, the quality and efficacy of the final drug product can be maintained. openaccessjournals.com GC is widely used in the pharmaceutical industry for impurity testing, quality control of active pharmaceutical ingredients (APIs), and analysis of residual solvents. openaccessjournals.com

High-Performance Liquid Chromatography (HPLC) for L-Valine Quantification

High-Performance Liquid Chromatography (HPLC) is another powerful and widely used technique for the quantification of L-Valine. nih.goveuropa.eumoca.net.uasigmaaldrich.comresearchgate.net Various HPLC methods have been developed, often employing UV or fluorescence detectors for detection. nih.govresearchgate.net

One method allows for the simultaneous quantification of ten amino acids, including L-Valine, without the need for pre- or post-column derivatization. nih.gov This method utilizes a CLC-C18 column and UV detection at 225 nm with a gradient elution of a phosphate (B84403) buffer and acetonitrile. nih.gov The method was validated according to ICH guidelines and demonstrated good linearity, accuracy, and precision. nih.gov For L-Valine, the linearity range was 50–400 μg/mL with a mean recovery between 98.91% and 100.77% and a relative standard deviation (RSD) between 0.28% and 1.92%. nih.gov

Another approach involves pre-column derivatization with di-tert-butyl dicarbonate (B1257347) for the determination of L-Valine and other amino acids in washings from pharmaceutical equipment. moca.net.ua This method demonstrated linearity in the concentration range of 1.5 - 150.0 μg/ml for L-Valine, with a detection limit of 1.61 μg/ml. moca.net.ua

The European Pharmacopoeia and the Food Chemical Codex (FCC) also describe HPLC-based methods for the determination of L-Valine. europa.eu The Community method, validated through a ring trial, uses ion-exchange chromatography with post-column derivatization with ninhydrin (B49086) and photometric detection at 570 nm. europa.eu This method can be used to determine both free and total L-Valine in various matrices. europa.eu

A summary of HPLC method parameters for L-Valine quantification is presented in the table below.

| Parameter | Method 1 (without derivatization) nih.gov | Method 2 (with pre-column derivatization) moca.net.ua | Community Method europa.eu |

| Column | CLC-C18 | Reversed-phase | Ion-exchange |

| Detection | UV (225 nm) | UV | Photometric (570 nm) |

| Derivatization | None | Pre-column with di-tert-butyl dicarbonate | Post-column with ninhydrin |